4-Chloro-5-fluoro-2-propoxyaniline
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Overview
Description
4-Chloro-5-fluoro-2-propoxyaniline is an organic compound with the molecular formula C9H11ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and propoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-propoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, such as 4-chloro-2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Propoxylation: The amino group is then reacted with propyl bromide in the presence of a base to introduce the propoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-propoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-5-fluoro-2-propoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-propoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluoroaniline: Similar structure but lacks the propoxy group.
5-Chloro-4-fluoro-2-propoxyaniline: Positional isomer with different substitution pattern.
4-Chloro-5-fluoro-2-methoxyaniline: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
4-Chloro-5-fluoro-2-propoxyaniline is unique due to the specific combination of chlorine, fluorine, and propoxy groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-propoxyaniline |
InChI |
InChI=1S/C9H11ClFNO/c1-2-3-13-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3 |
InChI Key |
XKMPFBNTHWMCJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1N)F)Cl |
Origin of Product |
United States |
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